molecular formula C8H12N2O4S2 B3127282 Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate CAS No. 338408-50-7

Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate

Cat. No.: B3127282
CAS No.: 338408-50-7
M. Wt: 264.3 g/mol
InChI Key: BDRLNAHTXUAMHL-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate involves its interaction with biological targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with various molecular targets, including enzymes and receptors. This interaction can lead to the inhibition of specific biological pathways, such as DNA replication in cancer cells or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate include other thiadiazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific sulfonyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-(4-methylthiadiazol-5-yl)sulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S2/c1-4-14-7(11)6(3)16(12,13)8-5(2)9-10-15-8/h6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRLNAHTXUAMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)S(=O)(=O)C1=C(N=NS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate
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Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate
Reactant of Route 3
Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate
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Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate
Reactant of Route 5
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Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate
Reactant of Route 6
Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate

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